Icmt-IN-53

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

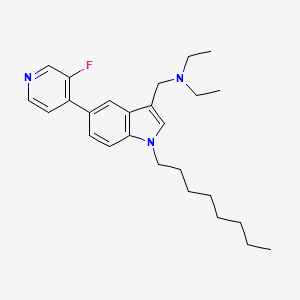

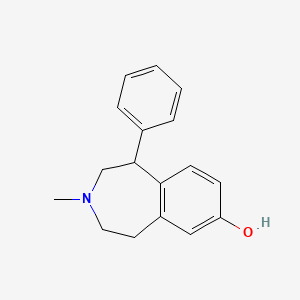

Icmt-IN-53: is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. This compound exhibits an IC50 value of 0.96 μM, indicating its high efficacy in inhibiting ICMT . It also demonstrates favorable permeability and antiproliferative properties, making it a valuable tool in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-53 involves the functionalization of indoleamines.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but scaled up to accommodate larger quantities. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions: Icmt-IN-53 primarily undergoes reactions typical of organic compounds, such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, depend on the desired reaction and the properties of the reagents used .

Major Products: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Icmt-IN-53 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a tool to study the inhibition of ICMT and its effects on protein modification. This helps researchers understand the role of ICMT in various biochemical pathways .

Biology: In biological research, this compound is used to study cell proliferation and apoptosis. It has been shown to inhibit the proliferation of cancer cell lines such as MDA-MB-231 and PC3, making it a valuable compound for cancer research .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to inhibit ICMT and affect cell proliferation makes it a promising candidate for the development of new cancer treatments .

Industry: In the industrial sector, this compound can be used in the development of new drugs and therapeutic agents. Its properties make it a valuable compound for pharmaceutical research and development .

Mécanisme D'action

Icmt-IN-53 exerts its effects by inhibiting isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme responsible for the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue, which is essential for the proper function and localization of these proteins .

The inhibition of ICMT by this compound disrupts this modification process, leading to the mislocalization and dysfunction of the target proteins. This, in turn, affects various cellular processes, including cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Icmt-IN-53 is unique in its high efficacy and favorable properties compared to other ICMT inhibitors. Some similar compounds include:

Cysmethynil: A prototypical ICMT inhibitor identified by researchers at Duke University.

Indole-based ICMT inhibitors: Developed through high-throughput screening and optimization.

Other ICMT inhibitors: Developed by researchers at Universidad Complutense De Madrid and Cancer Therapeutics CRC PTY Ltd., based on different chemical formulas.

These compounds share similar mechanisms of action but differ in their efficacy, solubility, and other properties. This compound stands out due to its high potency and favorable permeability .

Propriétés

Formule moléculaire |

C26H36FN3 |

|---|---|

Poids moléculaire |

409.6 g/mol |

Nom IUPAC |

N-ethyl-N-[[5-(3-fluoropyridin-4-yl)-1-octylindol-3-yl]methyl]ethanamine |

InChI |

InChI=1S/C26H36FN3/c1-4-7-8-9-10-11-16-30-20-22(19-29(5-2)6-3)24-17-21(12-13-26(24)30)23-14-15-28-18-25(23)27/h12-15,17-18,20H,4-11,16,19H2,1-3H3 |

Clé InChI |

GREQWCDCQYKIDT-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCN1C=C(C2=C1C=CC(=C2)C3=C(C=NC=C3)F)CN(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

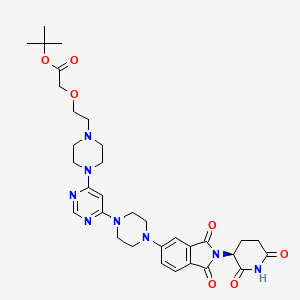

![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)

![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)

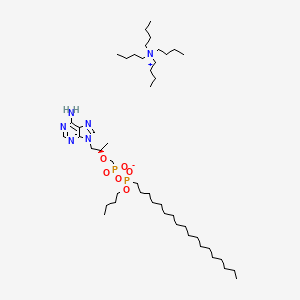

![2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)